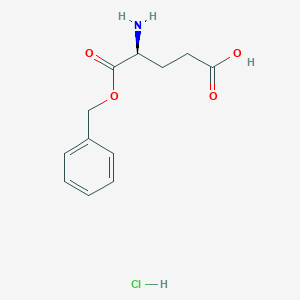

H-Glu-Obzl.HCl

CAS No.: 945651-03-6

Cat. No.: VC2920215

Molecular Formula: C12H16ClNO4

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945651-03-6 |

|---|---|

| Molecular Formula | C12H16ClNO4 |

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | (4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m0./s1 |

| Standard InChI Key | HFWSBJVZQUWUNZ-PPHPATTJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N.Cl |

| SMILES | C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl |

Introduction

H-Glu-Obzl.HCl, with the molecular formula C12H16ClNO4, is a derivative of glutamic acid where the carboxyl group is protected by a benzyl ester. This compound is commonly used in peptide synthesis due to its ability to protect the carboxyl group during the synthesis process, preventing unwanted reactions until the desired peptide is formed.

Uses in Peptide Synthesis

H-Glu-Obzl.HCl is primarily utilized in peptide synthesis as a protected form of glutamic acid. The benzyl ester group protects the carboxyl function, allowing for selective deprotection later in the synthesis process. This protection is crucial for preventing unwanted side reactions during peptide elongation.

Solubility and Handling

-

Solubility: Generally soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF), which are commonly used in peptide synthesis.

-

Storage: Should be stored in an inert atmosphere at room temperature to maintain stability.

Research Findings

Research on protected amino acids like H-Glu-Obzl.HCl often focuses on their role in peptide synthesis and the effects of different protecting groups on peptide properties. For instance, studies have shown that the solubility of protected peptides can be influenced by the choice of protecting groups and solvents used during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume